potassium (2-methyl-1H-benzimidazol-1-yl)acetate
Description
Potassium (2-methyl-1H-benzimidazol-1-yl)acetate (CAS: 1015533-35-3) is a potassium salt derived from the acetic acid derivative of 2-methylbenzimidazole. Its molecular formula is C₁₀H₈KN₂O₂, with a molecular weight of 234.29 g/mol. This compound is structurally characterized by a benzimidazole core substituted with a methyl group at the 2-position and an acetoxy group linked to the nitrogen at the 1-position, which is neutralized by a potassium ion.
Benzimidazole derivatives are renowned for their pharmacological and industrial applications, including anti-inflammatory, antimicrobial, and corrosion-inhibiting properties .
Properties
IUPAC Name |
potassium;2-(2-methylbenzimidazol-1-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2.K/c1-7-11-8-4-2-3-5-9(8)12(7)6-10(13)14;/h2-5H,6H2,1H3,(H,13,14);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPVBBDULKSUIF-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(=O)[O-].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9KN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium (2-methyl-1H-benzimidazol-1-yl)acetate typically involves the reaction of 2-methylbenzimidazole with potassium hydroxide and chloroacetic acid. The reaction is carried out in an aqueous medium under reflux conditions. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Potassium (2-methyl-1H-benzimidazol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can convert the compound into different benzimidazole analogs.
Substitution: The acetate group can be substituted with other functional groups to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions include various benzimidazole derivatives with different functional groups, which can exhibit unique biological and chemical properties .
Scientific Research Applications
Synthetic Routes
| Route | Reactants | Conditions | Yield |
|---|---|---|---|
| Route 1 | 2-Methylbenzimidazole + KOH + Chloroacetic Acid | Aqueous medium, reflux | High |
| Route 2 | 2-Methylbenzimidazole + Potassium Acetate | Heating in ethanol | Moderate |
Antimicrobial Activity
Potassium (2-methyl-1H-benzimidazol-1-yl)acetate has shown promising antimicrobial properties against various pathogens. Studies indicate its efficacy against bacteria, fungi, and parasites. The mechanism of action typically involves interference with essential cellular processes in microorganisms, leading to their inhibition or death .
Anticancer Potential
Research highlights the compound's potential as an anticancer agent. It has been evaluated for cytotoxic activity against several cancer cell lines, including leukemia cells. For instance, compounds derived from benzimidazole structures have demonstrated IC50 values comparable to established anticancer drugs .
Anti-inflammatory and Antiviral Properties
The compound is also being explored for its anti-inflammatory and antiviral activities. Preliminary studies suggest that it may modulate inflammatory pathways and exhibit activity against viral infections .
Industrial Applications
In addition to its biological applications, this compound is utilized in industrial settings. Its derivatives are being investigated for use as corrosion inhibitors and in the development of other industrial chemicals. The stability and solubility of the potassium salt form enhance its applicability in various formulations .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Candida albicans. The results indicated significant inhibitory effects at concentrations as low as 10 µg/mL, showcasing its potential as a therapeutic agent .
Study 2: Cytotoxicity Against Cancer Cells
In another study focusing on its anticancer properties, this compound was tested on human leukemia cell lines. The compound exhibited notable cytotoxicity with an IC50 value of approximately 8 µM, indicating its potential for further development as an anticancer drug .
Mechanism of Action
The mechanism of action of potassium (2-methyl-1H-benzimidazol-1-yl)acetate involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, it can interact with cellular pathways to induce apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The methyl group at the benzimidazole 2-position is conserved across derivatives, but alkyl chain length (e.g., butyl in ) or functional groups (ester, hydrazide, salt) modulate physicochemical properties. For instance, the potassium salt’s ionic nature increases polarity, favoring aqueous solubility .
- Synthetic Flexibility : The ethyl ester (C₁₂H₁₄N₂O₂) serves as a versatile intermediate. Its synthesis via nucleophilic substitution (2-methylbenzimidazole + ethyl chloroacetate) is efficient (69% yield) and scalable . Subsequent modifications, such as hydrazide formation or salt preparation, highlight its utility in derivatization.
Crystallographic and Physicochemical Properties
Table 2: Crystallographic Data
Key Observations :
- The ethyl ester exhibits strong directional interactions, including C–H⋯N hydrogen bonds and π-π stacking (centroid distance: 3.713 Å), which stabilize its crystal lattice .
- The potassium salt likely forms ionic lattices due to the K⁺ counterion, reducing crystallinity compared to the neutral ester. This may enhance dissolution rates in polar solvents .
Key Observations :
- Anti-inflammatory Activity : The ethyl ester derivative shows moderate COX-2 inhibition, while the hydrazide derivative (C₁₀H₁₂N₄O) exhibits enhanced antimicrobial potency due to its hydrazide moiety, which may disrupt bacterial membranes .
- Corrosion Inhibition : The potassium salt’s ionic nature facilitates adsorption onto metal surfaces, forming protective layers that prevent oxidation .
Solubility and Stability
- Ethyl Ester: Lipophilic (logP ~1.5), soluble in acetone, DCM, and ethanol. Limited aqueous solubility restricts in vivo applications .
- Potassium Salt : High water solubility (>50 mg/mL) due to ionic dissociation, making it suitable for pharmaceutical formulations or industrial aqueous systems .
- Hydrazide Derivatives : Intermediate solubility, with hydrazide group enabling hydrogen bonding in polar solvents .
Biological Activity
Potassium (2-methyl-1H-benzimidazol-1-yl)acetate is a potassium salt derived from 2-methyl-1H-benzimidazole and acetic acid. This compound has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The molecular formula for this compound is C₁₀H₉KN₂O₂. The synthesis typically involves the reaction of 2-methyl-1H-benzimidazole with potassium acetate, often facilitated by heating or using solvents like ethanol to enhance solubility. The resulting compound can undergo further reactions to form various derivatives with potentially enhanced biological activities .
Target Interactions : this compound interacts with various biological targets, including enzymes and receptors involved in microbial and cancer cell processes.
Mode of Action : The primary mode of action for benzimidazole derivatives involves binding to target proteins, disrupting their normal functions, which can lead to inhibition or death of pathogenic microorganisms.
Biochemical Pathways : The compound affects several biochemical pathways depending on its specific targets. For example, it may induce the formation of reactive oxygen species (ROS), leading to oxidative stress in target cells .
Antimicrobial Activity
This compound has been studied for its antimicrobial properties against various pathogens, including bacteria, fungi, and parasites. Research indicates that compounds within the benzimidazole family exhibit significant efficacy against Gram-positive and Gram-negative bacteria as well as fungal species .
Anticancer Activity
Recent studies have highlighted the potential anticancer effects of this compound. It has shown promise in inhibiting the proliferation of various cancer cell lines through mechanisms such as inducing apoptosis and cell cycle arrest .
| Cancer Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| A375 (melanoma) | 5.2 | |
| HCC827 (lung cancer) | 6.26 | |
| MDA-MB-231 (breast cancer) | 5.2 |
Case Studies
Several case studies have been published detailing the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against both S. aureus and E. coli, outperforming standard antibiotics like ciprofloxacin in some assays .
- Antitumor Potential : In vitro studies showed that this compound effectively inhibited the growth of cancer cells in a dose-dependent manner, suggesting its potential as a therapeutic agent in oncology .
Q & A
Q. What is the standard synthetic protocol for potassium (2-methyl-1H-benzimidazol-1-yl)acetate?
The compound is typically synthesized via alkylation of 2-methylbenzimidazole with ethyl chloroacetate in the presence of potassium carbonate in dry acetone, yielding ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate. Subsequent hydrolysis or ion exchange with potassium hydroxide generates the potassium salt. Key analytical steps include -NMR (e.g., methylene singlet at δ 5.04 ppm) and IR spectroscopy (C=O stretch at ~1747 cm) to confirm ester formation .
Q. How is the molecular structure of this compound characterized experimentally?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. For the ethyl ester precursor, SCXRD revealed near-planar benzimidazole rings (dihedral angle: 0.88°) and a torsion angle of 178.4° for the N–C–C–O moiety, indicating minimal steric strain. Hydrogen bonding (C–H···N) and π-π stacking (centroid distance: 3.713 Å) stabilize the crystal lattice .
Q. What intermolecular interactions dominate its solid-state packing?
Weak C–H···N hydrogen bonds form polymeric chains, while C–H···π contacts (imidazole ring centroid) and π-π stacking between benzimidazole systems contribute to 3D stability. Graph-set analysis (e.g., motifs) can classify these interactions .
Q. How is purity assessed during synthesis?
Combustion elemental analysis (C, H, N), TLC monitoring, and HPLC are standard. For the ethyl ester derivative, deviations in melting points or unexpected NMR peaks (e.g., NH signals in hydrazide derivatives) indicate incomplete reactions or byproducts .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in molecular geometry predictions?
Discrepancies between computational (DFT) and experimental bond angles/lengths (e.g., N–C–C–O torsion) are resolved using SHELX refinement. High-resolution data (R-factor < 0.05) and Hirshfeld surface analysis validate hydrogen-bonding patterns .
Q. What strategies optimize reaction yield for potassium salt formation?
Yield improvements (e.g., from 60% to >90%) require controlled hydrolysis conditions (pH, temperature) and potassium acetate stoichiometry. Kinetic studies via in situ FTIR or mass spectrometry can identify rate-limiting steps, such as ester cleavage .
Q. How do substituents on the benzimidazole ring affect biological activity?
Structure-activity relationship (SAR) studies show that methyl groups at position 2 enhance antimicrobial activity (e.g., against S. aureus) by increasing lipophilicity. Thioglucoside derivatives exhibit improved solubility and bioavailability, as confirmed by zone-of-inhibition assays .
Q. What methodologies detect trace impurities in the potassium salt?
LC-MS with electrospray ionization identifies residual solvents (e.g., acetone) or unreacted intermediates. ICP-OES ensures potassium content meets stoichiometric ratios (±1%) .
Q. How does the compound’s stability vary under physiological conditions?
Accelerated stability studies (40°C/75% RH) combined with NMR degradation profiling reveal hydrolysis susceptibility. Phosphate-buffered saline (PBS) at pH 7.4 mimics in vivo conditions, with acetate release quantified via ion chromatography .
Q. Can computational modeling predict crystallization behavior?
Molecular dynamics simulations (e.g., using Materials Studio) correlate solvent polarity with crystal morphology. Polar solvents like ethanol favor needle-like crystals due to anisotropic growth rates, aligning with experimental SCXRD data .
Methodological Notes
- Crystallography : Use SHELXL for refinement, leveraging high-resolution data (θmax > 25°) and multi-scan absorption corrections. Displacement parameters (U) should be < 0.1 Å for non-H atoms .
- Biological Assays : Follow CLSI guidelines for antimicrobial testing. Zone-of-inhibition diameters >20 mm indicate significant activity; compare against positive controls (e.g., ciprofloxacin) .
- Data Contradictions : Cross-validate spectroscopic and crystallographic results. For example, NMR-observed tautomers must align with SCXRD-derived bond lengths .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
